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Compound of Interest

Compound Name: N,N-Dimethylsuccinamic acid
CAS No.: 2564-95-6
Cat. No.: B166414
Get Quote
. J

Compound ldentity:N,N-Dimethylsuccinamic acid Synonyms: 4-(Dimethylamino)-4-
oxobutanoic acid; Succinic acid mono-dimethylamide CAS Registry Number: 2564-95-6
Molecular Formula:

Molecular Weight: 145.16 g/mol

Introduction & Application Context

N,N-Dimethylsuccinamic acid serves as a critical heterobifunctional linker in medicinal
chemistry. Its structure contains both a carboxylic acid and a dimethylamide moiety, making it
an ideal "polar handle" for increasing the solubility of lipophilic drug candidates or as a
metabolic reference standard for succinimide-based prodrugs.

In drug development, accurate spectroscopic identification is paramount to distinguish this
open-chain metabolite from its cyclized counterpart (N-methylsuccinimide) or the symmetric
diamide. This guide provides the definitive spectral fingerprints required for this differentiation.

Synthesis & Sample Preparation
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To ensure spectroscopic validity, the analyte must be of high purity. The following protocol
yields analytical-grade material suitable for reference standard generation.

Optimized Synthesis Protocol

Reaction: Nucleophilic Ring Opening of Succinic Anhydride Reagents: Succinic Anhydride (1.0
eq), Dimethylamine (1.1 eq, as 40% ag. solution or hydrochloride salt), Ethyl Acetate (Solvent).

[1]

Dissolution: Suspend Succinic Anhydride (10.0 g, 200 mmol) in Ethyl Acetate (100 mL) in a
round-bottom flask.

o Addition: Add Dimethylamine (110 mmol) dropwise at 0°C to control the exotherm.

o Note: If using the hydrochloride salt, add Triethylamine (1.1 eq) to liberate the free amine
in situ.

o Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The product
typically precipitates as a white solid or oil.

o Workup: Acidify the aqueous layer to pH 2.0 with 1M HCI and extract with Ethyl Acetate (
mL).
 Purification: Recrystallize from Acetone/Hexane to remove traces of unreacted anhydride.

Self-Validation Check: A melting point determination (if solid) or TLC (MeOH:DCM 1:9) should
show a single spot with

distinct from succinic acid (
) and the anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The non-equivalence of the amide methyl
groups and the complex coupling of the ethylene backbone are the diagnostic features.

NMR Data (400 MHz, DMSO- )
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The methylene backbone (

) forms an AA'XX' spin system, often appearing as two distorted triplets or a complex multiplet
depending on the solvent.
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Expert Insight - Rotational Isomerism: Unlike amines, the amide bond has partial double-bond
character (

), restricting rotation at room temperature. This renders the two

-methyl groups magnetically non-equivalent, resulting in two distinct singlets (

ppm). Coalescence of these peaks occurs only at elevated temperatures (>80°C).

NMR Data (100 MHz, DMSO- )
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Infrared (IR) Spectroscopy

IR analysis is particularly useful for assessing the state of the carboxylic acid (dimer vs.
monomer) and confirming the integrity of the amide bond.

Method: ATR (Attenuated Total Reflectance) on solid sample.
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Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation. The fragmentation pattern is driven
by the stability of the dimethylamine leaving group and the succinyl backbone.

lonization Mode: ESI (+) or EI (70 eV).
e Molecular lon (M+): m/z 145

» Base Peak: m/z 72 (Dimethylcarbamoyl cation) or m/z 100 (Loss of COOH).

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathways observed in Electron
Impact (El) mass spectrometry.
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Figure 1: Proposed Mass Spectrometry Fragmentation Pathway for N,N-Dimethylsuccinamic Acid.

Click to download full resolution via product page

Figure 1: Proposed Mass Spectrometry Fragmentation Pathway for N,N-Dimethylsuccinamic
Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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